N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide
Description
This compound features a pyrazole core substituted with a furan-2-yl group at position 3, a 2-hydroxyethyl chain at position 1, and a phenylsulfonyl-propanamide moiety at position 3.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-10-9-21-17(13-15(20-21)16-7-4-11-26-16)19-18(23)8-12-27(24,25)14-5-2-1-3-6-14/h1-7,11,13,22H,8-10,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQWFSMPCEUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2CCO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological potential.
Structural Characteristics
The compound features:
- Furan ring: Contributes to its reactivity and potential interactions with biological targets.
- Pyrazole moiety: Known for a range of biological activities, including anti-inflammatory and anticancer properties.
- Phenylsulfonyl group: Enhances solubility and may influence the compound's interaction with enzymes and receptors.
Molecular Formula: C₁₆H₁₇N₃O₄S
Molecular Weight: 355.39 g/mol
1. Anticancer Properties
Research indicates that pyrazole derivatives, including similar structures, exhibit significant anticancer activity. For instance, compounds with a pyrazole nucleus have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | A549 (Lung Cancer) | 26.00 |
| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |
The presence of the furan and pyrazole rings in this compound suggests it may similarly inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
2. Anti-inflammatory Activity
Pyrazole derivatives are extensively studied for their anti-inflammatory properties. The compound's structure may enable it to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, similar to other known pyrazole-based drugs:
| Study | Compound Tested | Inhibition (%) |
|---|---|---|
| Study A | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(aryl)phenyl)-pyrazole derivatives | Up to 85% |
| Study B | N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole derivatives | 75% |
These findings suggest that this compound could also exhibit significant anti-inflammatory effects .
3. Herbicidal and Fungicidal Activity
Preliminary studies have indicated moderate herbicidal and fungicidal activities for related compounds at concentrations around 1000 mg/L. The herbicidal action may stem from the compound's ability to disrupt metabolic processes in plants or fungi, potentially through interference with enzyme functions .
While specific mechanisms for this compound remain largely uncharacterized, the structural components suggest several potential interactions:
- Enzyme Inhibition: The sulfonamide group may facilitate binding to active sites of target enzymes.
- Receptor Modulation: The aromatic rings can engage in π–π stacking and hydrogen bonding with receptor sites.
Case Studies and Research Findings
Recent research has focused on synthesizing related pyrazole compounds to evaluate their biological activities:
- Study on Pyrazole Derivatives:
- Anti-inflammatory Screening:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas due to its structural features, which include a pyrazole ring and a furan moiety. These characteristics contribute to its biological activity, particularly in the following areas:
- Cancer Treatment : Compounds with similar structures have been investigated as potential anticancer agents. The presence of the pyrazole ring is associated with the inhibition of cancer cell proliferation, particularly in androgen receptor-dependent cancers such as prostate cancer .
- Anti-inflammatory Properties : The sulfonamide group in the compound may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on this compound .
Synthesis and Characterization
The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide can be achieved through multiple synthetic routes. The general approach involves:
- Formation of the Pyrazole Ring : Starting from furan derivatives, the pyrazole ring can be synthesized using hydrazine derivatives under acidic or basic conditions. This step is crucial for establishing the core structure of the compound.
- Introduction of Functional Groups : Subsequent reactions involve adding the phenylsulfonyl group and the hydroxyethyl moiety through nucleophilic substitution reactions. The final product can be purified using column chromatography to ensure high purity levels suitable for biological testing .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a similar pyrazole derivative exhibited significant cytotoxicity against prostate cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting that this compound may have similar mechanisms of action .
Case Study 2: Anti-inflammatory Effects
In another research project, a derivative of this compound was tested for its effects on inflammatory markers in vitro. Results indicated a marked decrease in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound, supporting its potential role as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Sulfonamides and Amides
The compound shares key functional groups with several pyrazole derivatives documented in the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Furan vs.
- Hydroxyethyl vs. Methylthioethyl : The 2-hydroxyethyl chain in the target may improve aqueous solubility compared to methylthioethyl groups in compounds 5 and 6 , which prioritize lipophilicity.
- Sulfonamide vs. Acetamido: The phenylsulfonyl-propanamide moiety in the target resembles the sulfonamide in L748337 , a known GPCR ligand, suggesting possible bioactivity in signaling pathways.
Pharmacological and Functional Insights
- Insecticidal Activity : Pyrazole derivatives like the Fipronil analog in exhibit insecticidal properties via GABA receptor antagonism. The target’s phenylsulfonyl group may confer similar bioactivity.
- GPCR Modulation : Compounds like L748337 highlight the role of sulfonamides in receptor binding, suggesting the target could interact with analogous pathways.
- Metabolic Stability : Methoxy and hydroxyethyl groups (e.g., compound 6 ) are associated with improved metabolic stability, a trait likely shared by the target.
Critical Analysis of Limitations and Opportunities
- Data Gaps : Absence of direct pharmacological data for the target compound necessitates extrapolation from structural analogs.
- Synthetic Complexity : The hydroxyethyl and furan groups may introduce challenges in regioselectivity during synthesis, requiring optimized protocols.
- Therapeutic Potential: Structural alignment with GPCR-targeting sulfonamides and insecticidal pyrazoles positions the target for further investigation in neurology or agrochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
